(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
CAS No.: 843608-53-7
Cat. No.: VC2042386
Molecular Formula: C8H7BrF3N
Molecular Weight: 254.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 843608-53-7 |
|---|---|
| Molecular Formula | C8H7BrF3N |
| Molecular Weight | 254.05 g/mol |
| IUPAC Name | (1R)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine |
| Standard InChI | InChI=1S/C8H7BrF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m1/s1 |
| Standard InChI Key | ZUFCCCNTJRQNCF-SSDOTTSWSA-N |
| Isomeric SMILES | C1=CC(=CC=C1[C@H](C(F)(F)F)N)Br |
| SMILES | C1=CC(=CC=C1C(C(F)(F)F)N)Br |
| Canonical SMILES | C1=CC(=CC=C1C(C(F)(F)F)N)Br |
Introduction
Chemical Identity and Nomenclature
(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is a primary amine characterized by its stereogenic center with R configuration. This compound is registered in chemical databases with the following identifiers:
Chemical Identifiers
| Parameter | Information |
|---|---|
| CAS Registry Number | 843608-53-7 |
| Molecular Formula | C₈H₇BrF₃N |
| Molecular Weight | 254.05 g/mol |
| PubChem CID | 11369796 |
| MDL Number | MFCD07374594 |
| Creation Date | October 26, 2006 |
| Latest Modification | March 1, 2025 |
Synonyms and Alternative Names
The compound is also known by several alternative names in scientific literature and commercial catalogs:
-
(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
-
(R)-1-(4-BROMO-PHENYL)-2,2,2-TRIFLUORO-ETHYLAMINE
-
(1R)-1-(4-BROMOPHENYL)-2,2,2-TRIFLUOROETHANAMINE
-
(R)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-amine
Structural Characteristics
Structural Formula and Representation
The molecule consists of a 4-bromophenyl group attached to a chiral carbon that also bears an amino group and a trifluoromethyl substituent. The R-configuration at the stereogenic center is a critical aspect of its chemical identity and potential biological activity.
Molecular Structure Parameters
| Structural Feature | Description |
|---|---|
| Core Structure | 4-Bromophenyl attached to a chiral carbon |
| Functional Groups | Primary amine, trifluoromethyl group, bromine |
| Stereochemistry | R configuration at the stereogenic center |
| IUPAC Name | (1R)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine |
| InChI | InChI=1S/C8H7BrF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m1/s1 |
| InChIKey | ZUFCCCNTJRQNCF-SSDOTTSWSA-N |
| SMILES | C1=CC(=CC=C1C@HN)Br |
Three-Dimensional Structure
The compound possesses a three-dimensional structure with the R-configuration at the stereogenic center. This stereochemistry is particularly important for any potential biological activity, as different enantiomers can exhibit significantly different biological properties. The trifluoromethyl group and the amino group are positioned in a specific spatial arrangement relative to the bromophenyl ring due to the defined stereochemistry.
Physical and Chemical Properties
The physical and chemical properties of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine determine its behavior in various applications and synthetic processes.
Physical Properties
| Property | Value |
|---|---|
| Physical State | Solid (at standard conditions) |
| Storage Temperature | Ambient |
| Purity (Commercial) | ≥95% or ≥97% (depending on supplier) |
Chemical Properties
As a primary amine with a trifluoromethyl group, this compound exhibits specific chemical behaviors:
-
The primary amine group (-NH₂) makes it moderately basic and nucleophilic
-
The trifluoromethyl group (CF₃) is strongly electron-withdrawing, affecting the reactivity of nearby functional groups
-
The 4-bromophenyl group provides opportunities for further functionalization through coupling reactions
-
The compound's defined stereochemistry (R-configuration) may impact its interactions with chiral environments
| Supplier | Product Number | Available Sizes | Purity | Availability |
|---|---|---|---|---|
| Aladdin Scientific | T725896 | 100mg, 250mg, 1g, 5g | ≥97% | 8-12 weeks |
| VWR (Apollo Scientific) | PC201319 | 250mg, 1g, 5g | 95+% | Not specified |
| Size | Price (USD) |
|---|---|
| 100mg | $59.90 |
| 250mg | $106.90 |
| 1g | $421.90 |
| 5g | $1,830.90 |
This pricing reflects the compound's specialized nature and the complexity involved in its stereoselective synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume